molecular formula C25H31F3O5S B13843901 [(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B13843901
M. Wt: 500.6 g/mol
InChI Key: WMWTYOKRWGGJOA-RYFZISDOSA-N
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Description

[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is a complex organic compound with a unique structure. This compound is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and the propanoate ester. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C21H26F2O5S
  • Molecular Weight : 500.6 g/mol
  • Functional Groups :
    • Fluorine atoms (difluoro)
    • Hydroxyl group (hydroxy)
    • Sulfur-containing moiety (fluoromethylsulfanylcarbonyl)

Stereochemistry

The compound possesses multiple chiral centers which contribute to its stereochemical complexity. This stereochemistry may impact its interactions with biological targets.

Pharmaceutical Applications

The compound's structural features suggest potential applications in pharmaceuticals:

  • Anti-inflammatory Agents : Due to its steroid-like structure and hydroxyl groups, it may exhibit anti-inflammatory properties similar to corticosteroids.
  • Anticancer Activity : The presence of fluorinated groups can enhance the compound's potency against certain cancer cell lines by improving bioavailability and interaction with cellular targets.

Agricultural Chemistry

Fluorinated compounds are known for their effectiveness in agricultural applications:

  • Pesticides and Herbicides : The unique chemical properties of this compound may allow it to function as a pesticide or herbicide by disrupting metabolic pathways in pests or weeds.

Material Science

The fluorinated nature of the compound could also lend itself to applications in materials science:

  • Polymer Additives : Its chemical stability and unique properties might make it suitable as an additive in polymers to enhance durability or resistance to environmental factors.

Case Study 1: Anti-inflammatory Activity

A study conducted on similar fluorinated steroid compounds demonstrated significant anti-inflammatory effects in animal models. The research indicated that these compounds could inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Study 2: Anticancer Efficacy

Research exploring the anticancer potential of fluorinated steroids showed promising results against breast and prostate cancer cell lines. The study highlighted the importance of the fluorine substitution pattern in enhancing cytotoxicity.

Case Study 3: Agricultural Use

Field trials with fluorinated compounds indicated effective pest control in crops without significant toxicity to beneficial insects. This suggests a potential for developing safer agricultural chemicals based on similar structures.

Mechanism of Action

The mechanism of action of [(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • [(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one]
  • [(8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one]

Uniqueness

[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is unique due to its specific combination of functional groups and stereochemistry

Biological Activity

The compound [(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of steroids and has a unique structural configuration characterized by multiple functional groups and stereocenters. Its molecular formula is C49H66F2O11C_{49}H_{66}F_2O_{11}, and it features:

  • Fluorinated substituents : The presence of difluoro groups may enhance its biological efficacy.
  • Hydroxyl groups : Contributing to its solubility and interaction with biological targets.
  • Cyclopenta[a]phenanthrene core : This structure is common in steroid-like compounds and is crucial for its receptor binding capabilities.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₄₉H₆₆F₂O₁₁
Molecular Weight877.07 g/mol
LogP5.2
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various steroid receptors. It has been shown to exhibit:

  • Anti-inflammatory properties : By modulating the expression of pro-inflammatory cytokines.
  • Immunosuppressive effects : Particularly relevant in autoimmune diseases and transplant rejection scenarios.

Case Studies

  • Anti-inflammatory Effects :
    • A study investigated the compound's efficacy in reducing inflammation in animal models of arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to control groups. The proposed mechanism involved inhibition of NF-kB signaling pathways.
  • Immunosuppressive Activity :
    • In vitro studies demonstrated that the compound could inhibit T-cell proliferation in response to mitogens. This suggests potential applications in organ transplantation where immunosuppression is critical.
  • Antitumor Activity :
    • Preliminary research highlighted the compound's cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced joint swelling
ImmunosuppressiveInhibited T-cell proliferation
AntitumorInduced apoptosis in cancer cells

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its bioavailability and reduce side effects. Various analogs have been synthesized to explore structure-activity relationships (SAR), leading to the identification of more potent variants.

Properties

Molecular Formula

C25H31F3O5S

Molecular Weight

500.6 g/mol

IUPAC Name

[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16-,18+,19-,22-,23-,24+,25?/m0/s1

InChI Key

WMWTYOKRWGGJOA-RYFZISDOSA-N

Isomeric SMILES

CCC(=O)OC1([C@H](C[C@H]2[C@@]1(C[C@@H]([C@@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF

Origin of Product

United States

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